3-Bromoazetidine hydrobromide

Descripción general

Descripción

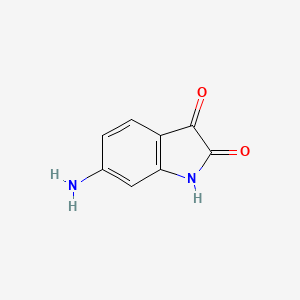

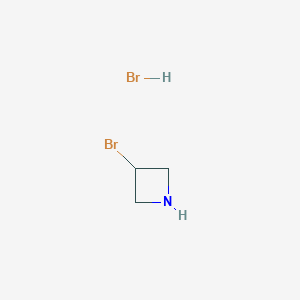

3-Bromoazetidine hydrobromide is a novel and fascinating chemical compound that has been extensively researched in recent years. It has a molecular formula of C3H7Br2N and a molecular weight of 216.9 g/mol .

Synthesis Analysis

An improved, gram-scale synthesis of protected 3-haloazetidines, which includes 3-Bromoazetidine, has been developed. This involves a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials . These intermediates were subsequently used to prepare a series of high-value azetidine-3-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of 3-Bromoazetidine hydrobromide consists of three carbon atoms, seven hydrogen atoms, two bromine atoms, and one nitrogen atom . The average mass is 135.990 Da and the monoisotopic mass is 134.968353 Da .

Chemical Reactions Analysis

Azetidines, including 3-Bromoazetidine, are increasingly important heterocycles found in a variety of natural products and pharmaceutical compounds. They are widely used and versatile building blocks in medicinal chemistry . They have been prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials .

Aplicaciones Científicas De Investigación

Synthesis of Azetidine Derivatives

3-Bromoazetidine hydrobromide can be used in the synthesis of various azetidine derivatives, which are valuable in medicinal chemistry due to their biological activity .

Functionalization of Carbon Centers

The compound contains a bromo-substituted carbon center, which is useful for further functionalization, allowing for the creation of new molecules with potential pharmaceutical applications .

Transformation into Azetidine Carboxylic Acids

It can be transformed into 3-bromoazetidine-3-carboxylic acid derivatives via thermal isomerization, providing access to small-membered azaheterocyclic α- and β-amino acid derivatives .

Nucleophilic Substitution Reactions

3-Bromoazetidine hydrobromide can undergo nucleophilic substitution at the 3-position by different nucleophiles, leading to a variety of functionalized azetidines .

Safety and Hazards

Direcciones Futuras

Azetidines, including 3-Bromoazetidine, are increasingly important heterocycles found in a variety of natural products and pharmaceutical compounds. Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Therefore, the future directions of 3-Bromoazetidine hydrobromide research could involve further exploration of these areas.

Mecanismo De Acción

Target of Action

3-Bromoazetidine hydrobromide is a small-membered azaheterocyclic α- and β-amino acid derivative Azetidines, in general, are known for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry .

Mode of Action

The mode of action of 3-Bromoazetidine hydrobromide involves its interaction with its targets through its bromo-substituted carbon center, which is a useful moiety for functionalization . This allows the compound to interact with various targets, leading to changes in their function.

Biochemical Pathways

Azetidines are known to be involved in various catalytic processes including henry, suzuki, sonogashira, and michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Pharmacokinetics

The pharmacokinetics of a drug molecule is an important aspect of its bioavailability .

Result of Action

The compound’s bromo-substituted carbon center allows it to interact with various targets, potentially leading to changes in cellular function .

Propiedades

IUPAC Name |

3-bromoazetidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrN.BrH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAVPWMUBZKKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678608 | |

| Record name | 3-Bromoazetidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoazetidine hydrobromide | |

CAS RN |

229496-83-7 | |

| Record name | 3-Bromoazetidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Dodecylsulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1440013.png)

![(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1440015.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1440023.png)

![2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B1440028.png)